molecular formula C20H16N2O3S B4849655 3-methyl-4-nitro-N-[2-(phenylthio)phenyl]benzamide

3-methyl-4-nitro-N-[2-(phenylthio)phenyl]benzamide

Cat. No. B4849655
M. Wt: 364.4 g/mol
InChI Key: BTGITQKYHLBQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-nitro-N-[2-(phenylthio)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as "MNPA" and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of MNPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. MNPA has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and physiological effects:
MNPA has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. MNPA has also been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways, leading to the inhibition of cell proliferation and survival.

Advantages and Limitations for Lab Experiments

MNPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. MNPA has also been found to exhibit potent activity against cancer cells and bacteria, making it a promising candidate for the development of new drugs. However, MNPA also has some limitations for lab experiments. It has been found to exhibit cytotoxicity against normal cells, which may limit its use in certain experiments. MNPA also has limited water solubility, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of MNPA. One direction is the development of new analogs of MNPA with improved activity and selectivity against cancer cells and bacteria. Another direction is the investigation of the molecular mechanism of action of MNPA, which may provide insights into the development of new drugs targeting cancer and infectious diseases. Additionally, the in vivo efficacy and toxicity of MNPA need to be further evaluated to determine its potential as a therapeutic agent.

Scientific Research Applications

MNPA has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. MNPA has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3-methyl-4-nitro-N-(2-phenylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-14-13-15(11-12-18(14)22(24)25)20(23)21-17-9-5-6-10-19(17)26-16-7-3-2-4-8-16/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGITQKYHLBQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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